molecular formula C24H25FN2O4 B2445975 4-(4-fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 381702-42-7

4-(4-fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2445975
CAS No.: 381702-42-7
M. Wt: 424.472
InChI Key: DAUXUSPIJWCNTO-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H25FN2O4 and its molecular weight is 424.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study by Gorle et al. (2016) focused on the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, demonstrating significant larvicidal activity against third instar larvae. This highlights the potential of similar structures in pest control applications (Gorle et al., 2016).

Antimicrobial Activity

Research by Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, showing good to potent antimicrobial activity. This suggests the utility of such compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

Reaction Mechanisms and Chemical Transformations

Guzyr et al. (2013) investigated the reactions of the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride (MOST), leading to the formation of adducts with PF5. This study provides insight into the chemical reactivity and potential applications in synthesis and material science (Guzyr et al., 2013).

Antitumor and Pharmacological Properties

Hammam et al. (2005) explored the synthesis of novel fluoro-substituted benzo[b]pyrans with anti-lung cancer activity, demonstrating the potential of fluorinated compounds in oncological research and therapy development (Hammam et al., 2005).

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c25-19-9-7-18(8-10-19)22(28)20-21(17-5-2-1-3-6-17)27(24(30)23(20)29)12-4-11-26-13-15-31-16-14-26/h1-3,5-10,21,28H,4,11-16H2/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIJFRGNLFUGPP-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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